molecular formula C25H27N3O6 B12187870 4'-hydroxy-1-methyl-3'-[(5-methylfuran-2-yl)carbonyl]-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

4'-hydroxy-1-methyl-3'-[(5-methylfuran-2-yl)carbonyl]-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12187870
M. Wt: 465.5 g/mol
InChI Key: FKCWFVMXFQMODM-UHFFFAOYSA-N
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Description

4’-hydroxy-1-methyl-3’-[(5-methylfuran-2-yl)carbonyl]-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and pyrrole ring system, which are common motifs in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-hydroxy-1-methyl-3’-[(5-methylfuran-2-yl)carbonyl]-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the indole and pyrrole precursors, followed by their coupling to form the spiro compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

Biology

In biological research, this compound can be used to study the interactions between different biomolecules. Its indole and pyrrole rings are known to interact with various proteins and enzymes, making it a useful tool for probing biological pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its spiro structure can impart stability and rigidity to polymers and other materials.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with various molecular targets. The indole and pyrrole rings can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The morpholine ring can also interact with biological membranes, affecting their properties.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: A simpler indole derivative that is commonly used in organic synthesis.

    Spiro[indole-3,2’-pyrrole]: A related spiro compound with a similar structure.

    Morpholine derivatives: Compounds containing the morpholine ring, which are used in various chemical and biological applications.

Uniqueness

What sets 4’-hydroxy-1-methyl-3’-[(5-methylfuran-2-yl)carbonyl]-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione apart is its combination of functional groups and rings. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C25H27N3O6

Molecular Weight

465.5 g/mol

IUPAC Name

3'-hydroxy-1-methyl-4'-(5-methylfuran-2-carbonyl)-1'-(3-morpholin-4-ylpropyl)spiro[indole-3,5'-pyrrole]-2,2'-dione

InChI

InChI=1S/C25H27N3O6/c1-16-8-9-19(34-16)21(29)20-22(30)23(31)28(11-5-10-27-12-14-33-15-13-27)25(20)17-6-3-4-7-18(17)26(2)24(25)32/h3-4,6-9,30H,5,10-15H2,1-2H3

InChI Key

FKCWFVMXFQMODM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCN5CCOCC5)O

Origin of Product

United States

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